molecular formula C10H9F4NS B1406015 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine CAS No. 1553233-37-6

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1406015
CAS No.: 1553233-37-6
M. Wt: 251.25 g/mol
InChI Key: KETIHBPNBDIDAD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine is a chemical compound with the IUPAC name 2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine . It has a molecular weight of 233.26 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of thiazolidine derivatives, such as this compound, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 . This indicates that the compound contains 10 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs, such as this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 233.26 .

Safety and Hazards

While specific safety and hazard information for 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine was not found, it’s important to handle all chemical compounds with care. They should be used only in a well-ventilated area, and direct contact with the skin, eyes, and respiratory tract should be avoided .

Future Directions

Thiazolidine derivatives, including 2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and the improvement of their activity should be a focus of future research . The data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NS/c11-8-2-1-6(9-15-3-4-16-9)5-7(8)10(12,13)14/h1-2,5,9,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETIHBPNBDIDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazolidine

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